molecular formula C17H24N4 B14131611 N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine

N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine

Cat. No.: B14131611
M. Wt: 284.4 g/mol
InChI Key: YAZAQYHLAVYJCK-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinoline ring substituted with a piperazine moiety and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the quinoline derivative with piperazine under basic conditions.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The exact molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

N-tert-butyl-4-(piperazin-1-yl)quinolin-2-amine can be compared with other similar compounds, such as:

    N-tert-butyl-4-(piperazin-1-yl)benzothiazole: Similar structure but with a benzothiazole ring instead of a quinoline ring.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring with different substituents.

    N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides: Contains a thiazole ring and different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

N-tert-butyl-4-piperazin-1-ylquinolin-2-amine

InChI

InChI=1S/C17H24N4/c1-17(2,3)20-16-12-15(21-10-8-18-9-11-21)13-6-4-5-7-14(13)19-16/h4-7,12,18H,8-11H2,1-3H3,(H,19,20)

InChI Key

YAZAQYHLAVYJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2C(=C1)N3CCNCC3

Origin of Product

United States

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